2',3'-Dichloro-5'-fluoroacetophenone
Overview
Description
2’,3’-Dichloro-5’-fluoroacetophenone is an organic compound that belongs to the class of aryl ketones It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring, along with an acetophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dichloro-5’-fluoroacetophenone typically involves the chlorination and fluorination of acetophenone derivatives. One common method includes the reaction of 3,4-dichloronitrobenzene with potassium fluoride to form a fluorinated intermediate, which is then acylated to produce the desired compound . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as quaternary ammonium salts or novel CNC catalysts to improve efficiency and yield .
Industrial Production Methods
Industrial production of 2’,3’-Dichloro-5’-fluoroacetophenone may involve continuous flow processes and microchannel reaction technologies to enhance reaction rates and product purity. These methods also aim to reduce waste and improve sustainability by utilizing advanced catalytic systems and optimizing reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dichloro-5’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The ketone group can be oxidized to carboxylic acids or reduced to alcohols.
Condensation Reactions: It can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride, quaternary ammonium salts, and various acids and bases. Reaction conditions often involve controlled temperatures and the use of solvents like THF or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted acetophenones, while oxidation and reduction reactions produce carboxylic acids or alcohols, respectively .
Scientific Research Applications
2’,3’-Dichloro-5’-fluoroacetophenone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-5’-fluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoroacetophenone: Similar in structure but differs in the position of chlorine atoms.
2,6-Dichloro-3-fluoroacetophenone: Another structurally related compound with different chlorine and fluorine positions.
Uniqueness
2’,3’-Dichloro-5’-fluoroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for targeted applications in drug development and industrial processes .
Properties
IUPAC Name |
1-(2,3-dichloro-5-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)6-2-5(11)3-7(9)8(6)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCQDRVXLBDXTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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